molecular formula C17H14BrClFN7S B10938017 5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10938017
M. Wt: 482.8 g/mol
InChI Key: YKRDBUXCKIVPKW-UHFFFAOYSA-N
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Description

N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound that features a unique combination of pyrazole, thiadiazole, and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and thiadiazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrClFN7S

Molecular Weight

482.8 g/mol

IUPAC Name

5-[(4-bromo-5-methylpyrazol-1-yl)methyl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14BrClFN7S/c1-10-12(18)7-21-27(10)9-16-23-24-17(28-16)22-15-5-6-26(25-15)8-11-13(19)3-2-4-14(11)20/h2-7H,8-9H2,1H3,(H,22,24,25)

InChI Key

YKRDBUXCKIVPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)Br

Origin of Product

United States

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